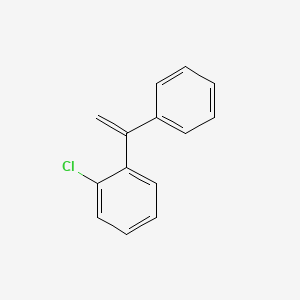

1-Chloro-2-(1-phenylvinyl)benzene

Overview

Description

1-Chloro-2-(1-phenylvinyl)benzene is a chemical compound with the molecular formula C14H11Cl . It has a molecular weight of 214.69 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1-Chloro-2-(1-phenylvinyl)benzene involves the reaction of corresponding acetophenone with phenyl Grignard reagent in the presence of diethyl phosphite . The reaction is carried out in anhydrous ether under inert atmosphere .Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(1-phenylvinyl)benzene consists of 14 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The InChI code for the compound is 1S/C14H11Cl/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 .Physical And Chemical Properties Analysis

1-Chloro-2-(1-phenylvinyl)benzene is a liquid at room temperature and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Chemical Properties

“1-Chloro-2-(1-phenylvinyl)benzene” has a CAS Number of 24892-81-7 and a molecular weight of 214.69 . It is a liquid at room temperature and is stored in a dry environment at 2-8°C .

Safety Information

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Use in Organic and Polymer Synthesis

Trisubstituted ethylenes, such as “1-Chloro-2-(1-phenylvinyl)benzene”, are a large group of functional compounds that have found multiple applications in organic and polymer synthesis . They are used in the synthesis of novel trisubstituted ethylenes .

Use in Pharmaceutical Research

A number of compounds similar to “1-Chloro-2-(1-phenylvinyl)benzene” have been reported in pharmaceutical research . For example, 2,3,4-trimethoxyphenyl ethyl CPP was involved in the highly efficient synthesis of pyronoquinoline .

Use in Copolymerization

This compound can be used in the copolymerization with vinyl benzene in solution with radical initiation (ABCN) at 70°C . This leads to the formation of copolymers .

Use in Material Science

“1-Chloro-2-(1-phenylvinyl)benzene” is used in material science research, particularly in the field of chromatography and mass spectrometry .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of benzene, which generally interacts with various enzymes and receptors in the body .

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes .

Pharmacokinetics

It also shows inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .

Result of Action

Given its structural similarity to benzene, it may share some of benzene’s biological effects, which include potential cytotoxicity and genotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2-(1-phenylvinyl)benzene. For instance, its stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Additionally, its solubility, which is moderately low, can influence its bioavailability and distribution in the body .

properties

IUPAC Name |

1-chloro-2-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAWDTPUQBNQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538950 | |

| Record name | 1-Chloro-2-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(1-phenylvinyl)benzene | |

CAS RN |

24892-81-7 | |

| Record name | 1-Chloro-2-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)

![(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine](/img/structure/B1626093.png)